molecular formula C18H21NO3 B3953194 2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide

2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide

Cat. No. B3953194
M. Wt: 299.4 g/mol
InChI Key: RHEHPKQKXHMIOS-UHFFFAOYSA-N
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Description

2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as JNJ-5207852, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation.

Scientific Research Applications

2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has been investigated for its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. TRPV1 receptors are involved in the perception of pain and inflammation, and this compound has been shown to block the activity of these receptors in preclinical studies. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome.

Mechanism of Action

Mode of Action

It’s known that the 2-hydroxy-4-methoxybenzyl (hmb) backbone modification can prevent amide bond-mediated side-reactions . This suggests that the compound might interact with its targets by forming stable bonds, thereby modulating their activity.

Biochemical Pathways

Given its structural similarity to labetalol , it might influence the adrenergic signaling pathway, which plays a crucial role in cardiovascular function.

Pharmacokinetics

Its structural similarity to labetalol suggests it might have similar pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys.

Result of Action

The hmb backbone modification can improve the synthesis of long and challenging peptides and proteins , suggesting that the compound might have a role in protein synthesis or modification.

Advantages and Limitations for Lab Experiments

2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and is readily available. It has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to its use in lab experiments. It is a non-selective antagonist of the TRPV1 receptor, which may limit its specificity for certain applications. In addition, further research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several potential future directions for research on 2-hydroxy-4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is its potential use in the treatment of inflammatory bowel disease. In addition, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential for drug-drug interactions. Overall, this compound has shown promise as a potential therapeutic agent for the treatment of pain and inflammation, and further research is needed to fully explore its potential applications.

properties

IUPAC Name

2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(8-9-14-6-4-3-5-7-14)19-18(21)16-11-10-15(22-2)12-17(16)20/h3-7,10-13,20H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEHPKQKXHMIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329599
Record name 2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

864717-90-8
Record name 2-hydroxy-4-methoxy-N-(4-phenylbutan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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